Nickel(II) bromide hydrate

Hydrogen Storage Catalysis Ammonia Borane

Nickel(II) bromide hydrate (CAS 313223-18-6) is an inorganic nickel salt and halide, typically existing as a trihydrate (NiBr₂·3H₂O). This compound is a yellow to brown, hygroscopic crystalline powder with a molecular weight of 218.50 g/mol (anhydrous basis).

Molecular Formula Br2H2NiO
Molecular Weight 236.52 g/mol
CAS No. 313223-18-6
Cat. No. B12502770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II) bromide hydrate
CAS313223-18-6
Molecular FormulaBr2H2NiO
Molecular Weight236.52 g/mol
Structural Identifiers
SMILESO.[Ni+2].[Br-].[Br-]
InChIInChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2
InChIKeyLQJMXNQEJAVYNB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) Bromide Hydrate (CAS 313223-18-6): Baseline Overview for Scientific Procurement


Nickel(II) bromide hydrate (CAS 313223-18-6) is an inorganic nickel salt and halide, typically existing as a trihydrate (NiBr₂·3H₂O) . This compound is a yellow to brown, hygroscopic crystalline powder with a molecular weight of 218.50 g/mol (anhydrous basis) . It serves as a fundamental precursor for synthesizing nickel-based catalysts, coordination complexes, and materials [1]. Its primary utility stems from the Lewis acid character of the Ni²⁺ center and the unique properties conferred by the bromide anion, which distinguishes it from other nickel(II) halides in various catalytic and material applications [1].

Nickel(II) Bromide Hydrate Procurement: Why Simple In-Class Substitution is Unreliable


The procurement of Nickel(II) bromide hydrate over its in-class analogs, such as NiCl₂ hydrate, Ni(acac)₂, or NiI₂, is not a trivial substitution. The anion identity (Br⁻ vs. Cl⁻ or I⁻) and the compound's hydration state are not benign spectator species; they are active determinants of catalytic activity, selectivity, solubility, and overall reaction outcomes [1][2]. Replacing NiBr₂·xH₂O with a more common or cheaper nickel source like NiCl₂·6H₂O can lead to significantly different results, including catalyst insolubility [1], lower product yields [2], altered polymer molecular weight distributions [3], and even complete reaction failure. Therefore, a careful evaluation of the quantitative performance metrics detailed below is essential for ensuring reproducibility and achieving desired research or industrial objectives.

Quantitative Evidence Guide: Why Nickel(II) Bromide Hydrate Outperforms Analogs


Evidence Item 1: Superior Catalytic Activity in Ammonia Borane Hydrolysis vs. Other Nickel Halides

In the catalytic hydrolysis of ammonia borane (NH₃BH₃) for hydrogen generation, catalysts derived from NiBr₂ exhibit superior performance compared to those derived from NiCl₂, NiF₂, and NiI₂. This is a direct head-to-head comparison of the nickel halide precursors under identical in-situ synthesis conditions [1]. The NiBr₂-derived catalyst achieved the highest hydrogen evolution rate and, crucially, the lowest activation energy (Ea), indicating it is the most efficient catalyst in this class for this reaction [1].

Hydrogen Storage Catalysis Ammonia Borane

Evidence Item 2: Enhanced Yield in Nickel-Catalyzed Cross-Coupling vs. NiCl₂

In the nickel-catalyzed gem-difluoropropargylation of unactivated alkylzinc reagents, NiBr₂·DME (glyme) demonstrates a markedly higher product yield compared to NiCl₂·DME under identical conditions [1]. This finding aligns with broader empirical observations that NiBr₂-glyme complexes show increased activity over their chloride counterparts in various transformations [2].

Cross-Coupling Organic Synthesis Catalysis

Evidence Item 3: Differential Polymerization Outcome vs. NiCl₂ in Poly(phenylene) Synthesis

A direct comparison of NiBr₂ and NiCl₂ as catalysts for the polymerization of multi-block poly(phenylene) reveals distinct outcomes [1]. While both produce random copolymers, they differ in the resulting polymer's molecular weight [1]. This demonstrates that the choice of nickel halide is not neutral but actively directs the polymerization process.

Polymer Synthesis Fuel Cells Materials Science

Nickel(II) Bromide Hydrate: High-Impact Research and Industrial Application Scenarios


Scenario 1: High-Efficiency Catalyst for Hydrogen Generation Research

For researchers focused on chemical hydrogen storage materials like ammonia borane, Nickel(II) bromide hydrate is the preferred precursor. As detailed in Section 3, catalysts derived from NiBr₂ hydrate exhibit a significantly lower activation energy (25.58 kJ/mol) for hydrolytic dehydrogenation compared to those from NiCl₂ (28.09 kJ/mol) or other halides [1]. This translates to faster hydrogen release rates and improved system efficiency, making it an indispensable reagent for developing next-generation hydrogen fuel technologies.

Scenario 2: Optimized Precursor for Challenging Ni-Catalyzed Cross-Coupling

In synthetic chemistry laboratories, especially those developing new cross-coupling methodologies, NiBr₂ hydrate is the superior starting material for generating active catalysts. The evidence in Section 3 demonstrates that NiBr₂·glyme complexes can achieve near-quantitative yields (98%) in demanding transformations [2], outperforming NiCl₂·glyme. Its use ensures higher reaction yields and broader substrate scope, which is critical for complex molecule synthesis in pharmaceutical and agrochemical discovery.

Scenario 3: Targeted Synthesis of Functional Polymer Architectures

For polymer chemists and materials scientists, the choice of nickel halide precursor is a key design parameter. The direct comparison of NiBr₂ and NiCl₂ in the synthesis of poly(phenylene) block copolymers, as shown in Section 3, reveals that NiBr₂ hydrate yields a polymer with a distinct number-average molecular weight (Mn = 1.3 kDa) compared to NiCl₂ (Mn = 1.5 kDa) [3]. This differential outcome enables precise control over polymer chain length and subsequent material properties for applications such as proton exchange membranes in fuel cells.

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